molecular formula C5H9ClHg B14565150 Chloro(pent-3-en-1-yl)mercury CAS No. 61704-79-8

Chloro(pent-3-en-1-yl)mercury

Cat. No.: B14565150
CAS No.: 61704-79-8
M. Wt: 305.17 g/mol
InChI Key: GPGDIZFWIODUBI-UHFFFAOYSA-M
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Description

Chloro(pent-3-en-1-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a pent-3-en-1-yl group. Organomercury compounds are known for their diverse applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(pent-3-en-1-yl)mercury typically involves the reaction of pent-3-en-1-yl chloride with mercuric chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Chloro(pent-3-en-1-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chloro(pent-3-en-1-yl)mercury has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of organomercury-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(pent-3-en-1-yl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The pathways involved include the formation of mercury-thiol bonds and the disruption of enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(ethyl)mercury
  • Chloro(methyl)mercury
  • Chloro(phenyl)mercury

Comparison

Chloro(pent-3-en-1-yl)mercury is unique due to the presence of the pent-3-en-1-yl group, which imparts distinct chemical and physical properties. Compared to other organomercury compounds, it may exhibit different reactivity and biological interactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

61704-79-8

Molecular Formula

C5H9ClHg

Molecular Weight

305.17 g/mol

IUPAC Name

chloro(pent-3-enyl)mercury

InChI

InChI=1S/C5H9.ClH.Hg/c1-3-5-4-2;;/h4-5H,1,3H2,2H3;1H;/q;;+1/p-1

InChI Key

GPGDIZFWIODUBI-UHFFFAOYSA-M

Canonical SMILES

CC=CCC[Hg]Cl

Origin of Product

United States

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